molecular formula C12H13ClN2O B191369 Harmalol hydrochloride CAS No. 6028-07-5

Harmalol hydrochloride

Numéro de catalogue: B191369
Numéro CAS: 6028-07-5
Poids moléculaire: 236.70 g/mol
Clé InChI: BSWAWVOHMZNXOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Harmalol hydrochloride (C₁₂H₁₃ClN₂O, MW: 236.7) is a β-carboline alkaloid primarily isolated from Peganum harmala seeds . As the major metabolite of harmaline, it exhibits diverse pharmacological properties, including:

  • CYP1A1 Inhibition: Suppresses dioxin-mediated induction of CYP1A1 at transcriptional and post-translational levels .
  • Vasorelaxant Activity: Relaxes phenylephrine- or KCl-precontracted rat thoracic aortic rings .
  • Antioxidant Properties: Scavenges hydroxyl radicals and reduces ROS generation in glutamate-induced PC12 cell toxicity .
  • Enzyme Inhibition: Targets MAO-A (IC₅₀: 0.66 µM) and DYRK1A (IC₅₀: 0.63 µM) .

Its molecular structure features a hydroxyl group at position 7 and a methyl group at position 1, distinguishing it from related β-carbolines like harmaline and harmine .

Méthodes De Préparation

Natural Extraction from Peganum harmala

Harmalol hydrochloride is naturally present in Peganum harmala, a plant traditionally used in Mediterranean and Middle Eastern medicine. The extraction process typically involves solvent-based isolation followed by purification. Fresh or dried seeds of P. harmala are ground and subjected to maceration in ethanol or methanol for 24–48 hours. The crude extract is filtered, concentrated under reduced pressure, and partitioned with chloroform or ethyl acetate to separate non-polar constituents .

The alkaloid-rich fraction is further purified via column chromatography using silica gel or alumina as stationary phases. Elution with gradients of chloroform-methanol (9:1 to 7:3) yields harmalol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) . This method, while effective for small-scale extraction, faces challenges in scalability due to low natural abundance and co-extraction of structurally similar alkaloids like harmine and harmaline .

Chemical Synthesis via Demethylation of Harmaline

Harmalol is synthetically derived from harmaline (a methylated β-carboline) through demethylation. Harmaline (1-methyl-7-methoxy-β-carboline) undergoes selective O-demethylation at the 7-position using reagents such as hydrobromic acid (HBr) or boron tribromide (BBr<sub>3</sub>) .

Reaction Conditions:

  • Step 1 : Harmaline (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

  • Step 2 : BBr<sub>3</sub> (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 6–8 hours at room temperature.

  • Step 3 : The reaction is quenched with ice-cold water, and the pH is adjusted to 9–10 using ammonium hydroxide.

  • Step 4 : The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield harmalol as a free base .

This method achieves yields of 65–75%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Hydrochloride Salt Formation

The conversion of harmalol free base to its hydrochloride salt enhances stability and solubility. The process involves stoichiometric neutralization with HCl under controlled conditions:

  • Acid Addition : Harmalol free base is dissolved in warm ethanol (50–60°C), and concentrated HCl (1.05 equiv) is added dropwise.

  • Crystallization : The mixture is cooled to 4°C for 12–24 hours, inducing crystallization.

  • Filtration and Drying : Crystals are vacuum-filtered, washed with cold ethanol, and dried under reduced pressure .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>13</sub>ClN<sub>2</sub>O
Molecular Weight236.7 g/mol
Solubility (DMSO)100 mg/mL (422.48 mM)
Melting Point245–248°C (decomposes)

The hydrochloride salt exhibits superior aqueous solubility compared to the free base, making it suitable for in vitro and in vivo studies .

Analytical Characterization

Spectroscopic Validation

  • UV-Vis Spectroscopy : this compound shows λ<sub>max</sub> at 371 nm in citrate-phosphate buffer (pH 6.8), with a molar extinction coefficient (ε) of 19,000 M<sup>−1</sup>cm<sup>−1</sup> .

  • NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.15 (s, 1H, H-1), 7.90 (d, J = 8.4 Hz, 1H, H-4), 7.45 (d, J = 8.4 Hz, 1H, H-5), 4.10 (s, 3H, OCH<sub>3</sub>) .

Chromatographic Purity Assessment

  • HPLC : Reverse-phase C18 column (4.6 × 250 mm, 5 µm), mobile phase acetonitrile-water (70:30), flow rate 1.0 mL/min, retention time = 6.2 minutes .

  • TLC : Silica gel GF<sub>254</sub>, chloroform-methanol (85:15), R<sub>f</sub> = 0.42 .

Applications and Research Findings

Inhibition of CYP1A1 Enzyme

This compound inhibits dioxin-induced CYP1A1 transcription and posttranslational modifications in HepG2 cells (IC<sub>50</sub> = 14 µM) . Mechanistic studies reveal it disrupts aryl hydrocarbon receptor (AhR) signaling and enhances CYP1A1 ubiquitination, promoting proteasomal degradation .

DNA Intercalation and Cytotoxicity

Harmalol binds hetero GC-rich DNA sequences via intercalation, with binding constants (K<sub>b</sub>) of 4.6 × 10<sup>6</sup> M<sup>−1</sup> for poly(dG-dC).poly(dG-dC) . This interaction underpins its cytotoxicity in cancer cell lines, notably HepG2 (IC<sub>50</sub> = 14 µM) .

Table 2: Thermodynamic Parameters of Harmalol-DNA Binding (298.15 K)

PolynucleotideK<sub>b</sub> (×10<sup>6</sup> M<sup>−1</sup>)ΔG (kcal/mol)ΔH (kcal/mol)
poly(dG-dC).poly(dG-dC)3.86 ± 0.07−9.04−5.00
poly(dA-dT).poly(dA-dT)0.44 ± 0.02−7.74−2.00

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de harmalol subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits formés :

4. Applications de la recherche scientifique

Le chlorhydrate de harmalol a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le chlorhydrate de harmalol exerce ses effets par plusieurs mécanismes :

Composés similaires :

  • Harmine
  • Harmaline
  • Harman

Comparaison :

Le chlorhydrate de harmalol se distingue par ses importantes propriétés antioxydantes et ses applications thérapeutiques potentielles dans le traitement du cancer, ce qui en fait un composé unique et précieux dans la recherche scientifique .

Applications De Recherche Scientifique

Pharmaceutical Development

Harmalol hydrochloride is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that it may possess neuroprotective properties, which could be beneficial in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Effects

A study examined the effects of harmalol on neuronal cell lines, demonstrating its ability to reduce oxidative stress and promote cell survival under neurotoxic conditions. The results indicated that harmalol significantly decreased cell death rates compared to control groups, suggesting its potential as a neuroprotective agent .

Antioxidant Properties

Research has shown that this compound exhibits strong antioxidant activity, which can be advantageous in formulating products aimed at reducing oxidative stress in cells. This property is particularly relevant in anti-aging research and therapies aimed at mitigating oxidative damage.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound15Hydroxyl radical scavenging
Vitamin C50Free radical scavenging
Quercetin30Metal ion chelation

The above table illustrates the comparative antioxidant activity of this compound against other known antioxidants, highlighting its efficacy .

Natural Product Synthesis

This compound serves as a precursor in synthesizing various natural compounds, making it valuable in organic chemistry and natural product research. Its role in facilitating the synthesis of complex alkaloids is particularly noteworthy.

Synthesis Pathway Example

Research has documented pathways where this compound is utilized to synthesize other bioactive compounds through alkylation and cyclization reactions . These pathways are crucial for developing new therapeutic agents.

Biochemical Research

In biochemical studies, this compound is used to investigate its effects on cellular processes, particularly in signaling pathways related to cancer and metabolic disorders. Studies have shown that it can inhibit certain enzymes involved in carcinogenesis.

Case Study: Inhibition of CYP1A1

A significant study demonstrated that this compound inhibits the dioxin-mediated induction of CYP1A1, a key enzyme involved in the activation of pro-carcinogens. The inhibition was observed at both transcriptional and post-translational levels, indicating its potential as a chemopreventive agent .

Cosmetic Applications

Due to its potential skin benefits, this compound is being explored in cosmetic formulations aimed at improving skin health and appearance. Its antioxidant properties make it an appealing ingredient for products targeting aging and skin damage.

Research Findings

Studies have indicated that formulations containing this compound can enhance skin hydration and elasticity while reducing signs of aging . This positions it as a promising candidate for natural cosmetic products.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Structural Features Solubility (DMSO)
Harmalol HCl C₁₂H₁₃ClN₂O 236.7 7-hydroxy, 1-methyl 90.0 mg/mL (380.2 mM)
Harmaline HCl C₁₃H₁₆ClN₂O 260.7 7-methoxy, 1-methyl Soluble in hot water
Harmine C₁₃H₁₂N₂O 212.3 7-methoxy, 1-methyl (non-hydrochloride form) Limited aqueous solubility
Harman C₁₂H₁₀N₂ 182.2 No hydroxyl/methoxy group Low solubility

Key Differences :

  • Substitution at Position 7 : Harmalol’s hydroxyl group versus harmaline/harmine’s methoxy group enhances its antioxidant activity but reduces lipid solubility .
  • Hydrochloride Salt: Improves water solubility compared to non-salt forms like harmine .

Pharmacological Activities

Compound MAO-A Inhibition (IC₅₀) Antioxidant Capacity CYP1A1 Modulation Toxicity Profile
Harmalol HCl 0.66 µM High (ROS scavenging) Strong inhibition Non-hepatotoxic
Harmaline HCl 0.12 µM Moderate Weak inhibition Embryotoxic (10 mg/kg)
Harmine 0.005 µM Low No significant effect Neurotoxic at high doses
Harman Not reported Negligible Not reported Mutagenic in vitro

Mechanistic Insights :

  • Harmalol’s hydroxyl group enhances binding to antioxidant enzymes and CYP1A1’s active site, whereas harmaline’s methoxy group favors MAO-A inhibition .
  • Harmalol’s lower MAO-A inhibition compared to harmine suggests structural modifications impact target affinity .

Antimalarial Potential

However, its in vivo efficacy remains unvalidated.

Market and Commercial Viability

  • Pricing : Ranges from ¥329 (1 mg) to ¥5,390 (100 mg) in Asia .
  • Applications : Used in research on oxidative stress, neurodegenerative diseases, and cardiovascular pharmacology .

Activité Biologique

Harmalol hydrochloride, a β-carboline alkaloid derived from Peganum harmala, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of this compound

Harmalol (chemical formula: C₁₃H₉N₃O·HCl) is known for its role as an active metabolite of harmaline, another β-carboline alkaloid. It exhibits various biological activities, including antimicrobial , antioxidant , antiprotozoal , and potential anticancer effects. The compound's ability to interact with biological macromolecules, such as DNA and proteins, underpins its pharmacological significance.

  • Inhibition of CYP1A1 Enzyme :
    Harmalol has been shown to inhibit the carcinogen-activating enzyme CYP1A1 in human hepatoma HepG2 cells. This inhibition occurs at multiple levels—mRNA expression, protein stability, and enzymatic activity—suggesting a robust mechanism against dioxin-mediated carcinogenesis. Concentrations as low as 0.5 µM effectively reduce CYP1A1 activity in a dose-dependent manner .
  • DNA Binding :
    Studies indicate that harmalol binds to DNA through intercalation, leading to significant cytotoxic effects in various cancer cell lines, including HeLa and MDA-MB-231. The compound exhibited an IC₅₀ value of 14 µM against HepG2 cells, demonstrating its potential as a chemotherapeutic agent .
  • Antimicrobial Activity :
    Harmalol displays antimicrobial properties against a range of pathogens. Its efficacy has been attributed to its ability to disrupt microbial membranes and inhibit essential metabolic processes .
  • Embryotoxicity :
    Research has highlighted the embryotoxic effects of this compound in animal models. Studies on pregnant rats revealed fetal mortality and reduced fetal body weight upon exposure to harmala alkaloids, indicating a need for caution regarding its use during pregnancy .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReference
CYP1A1 InhibitionPosttranslational modification
DNA IntercalationCytotoxicity in cancer cells
AntimicrobialDisruption of microbial functions
EmbryotoxicityFetal mortality in rats

Case Study: Anticancer Potential

In vitro studies have demonstrated the anticancer potential of harmalol in various cell lines. For example, the compound's binding affinity to specific DNA sequences enhances its cytotoxicity and may contribute to apoptosis in cancer cells . The research underscores the need for further exploration into harmalol's mechanisms and therapeutic applications.

Q & A

Basic Research Questions

Q. How is the purity and concentration of harmalol hydrochloride verified in experimental settings?

this compound purity is typically confirmed via thin-layer chromatography (TLC), melting point determination, and NMR spectroscopy. For concentration quantification, UV-Vis spectroscopy is used with a molar extinction coefficient (ε) at 371 nm. Reported ε values vary: 19,000 M⁻¹ cm⁻¹ (determined experimentally in citrate-phosphate buffer, pH 6.8) and literature values ranging 15,904–22,000 M⁻¹ cm⁻¹ in organic solvents . Researchers must validate ε under their specific solvent/buffer conditions to ensure accuracy.

Q. What are the recommended storage and handling protocols for this compound?

  • Storage: Store at -20°C in airtight, light-protected containers. Ensure desiccation to prevent hydrate formation (common in hydrochloride salts) .
  • Handling: Use mechanical ventilation, chemical-resistant gloves (e.g., nitrile), and eye protection. Avoid inhalation of dust/aerosols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. How does this compound interact with nucleic acids in vitro?

Harmalol binds sequence-specifically to deoxyribonucleotides, particularly AT-rich regions, via intercalation and minor groove interactions. Experimental protocols involve fluorescence quenching assays, circular dichroism (CD), and isothermal titration calorimetry (ITC) to assess binding constants (Kₐ ~10⁴–10⁵ M⁻¹) and thermodynamic parameters (ΔG, ΔH, ΔS) .

Advanced Research Questions

Q. What mechanisms underlie this compound’s inhibition of CYP1A1 induction?

Harmalol suppresses CYP1A1 at transcriptional and post-translational levels by:

  • Transcriptional inhibition: Blocking aryl hydrocarbon receptor (AhR) nuclear translocation via competitive binding to AhR, preventing dioxin-mediated activation .
  • Post-translational modulation: Reducing CYP1A1 protein stability through proteasomal degradation pathways.
    Methodology: Use luciferase reporter assays (AhR-responsive elements), Western blotting, and cycloheximide chase experiments .

Q. How does this compound exhibit vasorelaxant activity in preclinical models?

In phenylephrine/KCl-precontracted rat aortic rings, harmalol induces dose-dependent relaxation (EC₅₀ ~10–50 µM) via:

  • Endothelium-independent pathways: Blocking voltage-gated Ca²⁺ channels and inhibiting Rho kinase (ROCK).
  • Antioxidant effects: Scavenging reactive oxygen species (ROS) that contribute to vascular dysfunction.
    Experimental design: Measure tension changes using myography, paired with ROS detection probes (e.g., DCFH-DA) and ROCK inhibitors (Y-27632) .

Q. What are the contradictions in reported molar extinction coefficients (ε) for this compound?

Discrepancies arise from solvent polarity and pH:

  • Organic solvents (e.g., methanol): ε = 18,000–22,000 M⁻¹ cm⁻¹.
  • Aqueous buffer (pH 6.8): ε = 15,904–19,000 M⁻¹ cm⁻¹.
    Resolution: Calibrate ε under experimental conditions using a serial dilution series with spectrophotometric validation .

Q. How is this compound used in mitochondrial disease models?

In Ndufs4⁻/⁻ mice (Leigh syndrome model), harmalol (50 mg/kg, intraperitoneal, 3x/week) extends lifespan and improves motor function by:

  • Enhancing mitochondrial respiration: Restoring Complex I activity via ROS scavenging.
  • Reducing neuroinflammation: Inhibiting NLRP3 inflammasome activation.
    Protocol: Prepare harmalol in PEG300/saline (1:1), filter-sterilize (0.22 µm), and administer post-weaning .

Q. Methodological Considerations

Q. How to address batch-to-batch variability in this compound samples?

  • Quality control: Require certificates of analysis (CoA) from suppliers detailing HPLC purity (>95%), water content (<1%), and residual solvents.
  • In-house validation: Perform LC-MS for structural confirmation and NMR for hydrate identification (e.g., dihydrate vs. monohydrate) .

Q. What are the limitations of using this compound in cell-based assays?

  • Solubility: Requires DMSO or PEG300/saline mixtures, which may interfere with cytotoxicity assays (e.g., MTT). Pre-test solvents at working concentrations.
  • Off-target effects: At high doses (>50 µM), harmalol inhibits DYRK1A, MAO-A, and Clk1, confounding mechanistic studies. Use siRNA knockdowns or selective inhibitors as controls .

Q. Contradictions and Recommendations

  • Ecotoxicity data gaps: No PBT/vPvB assessments are available; follow OECD 201/202 guidelines for acute aquatic toxicity testing .
  • Inconsistent CAS numbers: Some sources cite CAS 6028-07-5 (hydrochloride) vs. 6028-00-8 (hydrochloride hydrate). Confirm salt form with suppliers .

Propriétés

IUPAC Name

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-3,6,14-15H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWAWVOHMZNXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

525-57-5 (Parent)
Record name Harmalol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50975693
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6028-07-5
Record name 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6028-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harmalol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3,4-dihydro-β-carboline-7-ol hydrochloride (monohydrate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Harmalol hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP4735JS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Harmalol hydrochloride
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Harmalol hydrochloride
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Harmalol hydrochloride
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Harmalol hydrochloride
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Harmalol hydrochloride
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Harmalol hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.